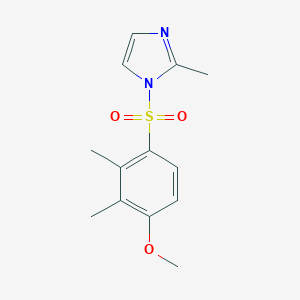

1-(4-Methoxy-2,3-dimethylphenyl)sulfonyl-2-methylimidazole

Description

1-(4-Methoxy-2,3-dimethylphenyl)sulfonyl-2-methylimidazole is a sulfonamide-substituted imidazole derivative characterized by a methoxy group at the 4-position and two methyl groups at the 2- and 3-positions on the phenyl ring. Structural analogs in the evidence highlight its relevance to benzimidazole-based pharmaceuticals (e.g., proton pump inhibitors) and agrochemical sulfonylureas .

Properties

IUPAC Name |

1-(4-methoxy-2,3-dimethylphenyl)sulfonyl-2-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3S/c1-9-10(2)13(6-5-12(9)18-4)19(16,17)15-8-7-14-11(15)3/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZZGIXHAFVXSKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)S(=O)(=O)N2C=CN=C2C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49640860 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxy-2,3-dimethylphenyl)sulfonyl-2-methylimidazole typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, such as the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines.

Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonylation reactions, where a sulfonyl chloride reacts with the imidazole ring under basic conditions.

Attachment of the Methoxy and Dimethylphenyl Groups: These substituents can be introduced through electrophilic aromatic substitution reactions, where the imidazole ring undergoes substitution with methoxy and dimethylphenyl groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxy-2,3-dimethylphenyl)sulfonyl-2-methylimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines .

Scientific Research Applications

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis. It is utilized for the preparation of more complex molecules, including pharmaceuticals and agrochemicals. Its unique sulfonyl and imidazole functionalities allow for diverse chemical transformations, making it valuable in synthetic chemistry.

Research indicates that 1-(4-Methoxy-2,3-dimethylphenyl)sulfonyl-2-methylimidazole exhibits various biological activities:

- Antimicrobial Properties: Studies show that imidazole derivatives can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections.

- Anticancer Activity: Preliminary research suggests that this compound may interfere with cancer cell proliferation through enzyme inhibition and modulation of signaling pathways .

- Enzyme Inhibition: The compound may inhibit specific enzymes crucial for microbial survival or cancer cell growth, contributing to its therapeutic potential.

Pharmaceutical Development

The compound is being investigated for its potential as a therapeutic agent. Its structural characteristics make it suitable for drug development targeting various diseases, including infectious diseases and cancers.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several imidazole derivatives, including this compound. The compound was tested against breast cancer cell lines and demonstrated significant cytotoxicity compared to control groups. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival .

Case Study 2: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial properties of various imidazole derivatives against common bacterial strains. The results indicated that the compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria. This suggests its potential utility in developing new antibiotics or antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-2,3-dimethylphenyl)sulfonyl-2-methylimidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Compound A : 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole

- Structure : Features a benzimidazole core with a sulfonyl bridge to a pyridinylmethyl group.

- Substituents : Methoxy groups at the 5-position (benzimidazole) and 4-position (pyridine); methyl groups at 3- and 5-positions (pyridine).

- Application : Used in pharmaceutical analysis (e.g., proton pump inhibitor derivatives) .

Compound B : Lansoprazole sulfone

- Structure : 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]sulfonyl]benzimidazole.

- Substituents : Trifluoroethoxy group at the pyridine 4-position; methyl at pyridine 3-position.

- Application : Metabolite of the proton pump inhibitor lansoprazole; critical in drug metabolism studies .

- Key Difference : The trifluoroethoxy group increases electronegativity and metabolic stability compared to the methoxy group in the target compound .

Sulfonylurea Agrochemicals

Compound C : Metsulfuron methyl ester

- Structure: Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate.

- Substituents : Triazine core with methoxy and methyl groups; sulfonylurea bridge.

- Application : Herbicide targeting acetolactate synthase (ALS) in plants .

- Key Difference : The triazine moiety and urea linkage distinguish it from the imidazole-sulfonamide structure of the target compound, reflecting divergent biological targets .

Imidazole-Based Sulfonamides

Compound D : 1-[(N,N-Dimethylamino)benzene-4-sulfonyl]-5/6-methoxy-2-[[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl]-1H-benzimidazole (3s/3t)

- Structure: Benzimidazole with sulfinyl and sulfonyl groups linked to pyridinylmethyl and dimethylaminophenyl groups.

- Substituents : Methoxy and methyl groups on both aromatic rings.

- Synthesis : Yielded 87% with a melting point of 92–96°C; NMR data confirm substituent positions (δ 2.24–3.75 ppm) .

- Key Difference : The sulfinyl group introduces chirality and redox sensitivity, unlike the stable sulfonyl group in the target compound .

Structural and Functional Analysis

Table 1: Comparative Properties of Key Compounds

Research Implications

- Pharmacological Potential: The target compound’s methoxy and methyl groups may optimize lipophilicity for membrane penetration, contrasting with the polar trifluoroethoxy group in Compound B .

- Synthetic Feasibility : High yields (e.g., 87% for Compound D) suggest scalable routes for analogous imidazole-sulfonamides .

- Agrochemical Cross-Reactivity : While structurally distinct from sulfonylureas, shared sulfonamide motifs warrant investigation into off-target enzyme interactions .

Biological Activity

1-(4-Methoxy-2,3-dimethylphenyl)sulfonyl-2-methylimidazole is a synthetic organic compound categorized under imidazoles. This compound features a sulfonyl group attached to an imidazole ring, along with methoxy and dimethylphenyl substituents. Its unique structure suggests potential biological activities, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

The chemical formula for this compound is with a molecular weight of approximately 284.34 g/mol. The compound is characterized by its ability to undergo various chemical reactions such as oxidation, reduction, and substitution, which are essential for its biological activity and potential therapeutic applications .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Modulation : It can modulate the activity of cell surface or intracellular receptors.

- Gene Expression Regulation : The compound may influence the expression of genes related to various biological functions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In laboratory studies, it has shown effectiveness against a range of bacterial strains and fungi. For instance, the compound demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Anticancer Potential

Recent studies have explored the anticancer properties of this compound. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of apoptotic pathways and modulation of cell cycle progression .

Case Studies

- Antiviral Activity : A study focused on the antiviral effects of imidazole derivatives found that compounds similar to this compound exhibited inhibitory activity against influenza A (H1N1) virus. The selectivity index was significantly higher compared to traditional antiviral agents like ribavirin, indicating a favorable safety profile alongside efficacy .

- Cytotoxicity Studies : Cytotoxicity assays conducted on various cell lines revealed that while the compound exhibits some cytotoxic effects, it maintains a favorable selectivity index against non-target cells, suggesting its potential for therapeutic use with minimized side effects .

Summary of Key Findings

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential areas of investigation include:

- In vivo studies to assess therapeutic efficacy and safety.

- Mechanistic studies to elucidate specific pathways affected by the compound.

- Structural optimization to enhance potency and reduce toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.